molecular formula C18H16N6S B2896146 5-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile CAS No. 2380194-21-6

5-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B2896146
CAS No.: 2380194-21-6
M. Wt: 348.43
InChI Key: CWHYMWFGHHIQIP-UHFFFAOYSA-N
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Description

5-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile is a heterocyclic compound with a molecular formula of C18H16N6S and a molecular weight of 348.43 g/mol. This compound features a thiophene ring, a pyridazine ring, and a piperazine ring, making it a complex and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of 5-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Synthesis of the Pyridazine Ring: The pyridazine ring is often formed via cyclization reactions involving hydrazine derivatives.

    Coupling Reactions: The thiophene and pyridazine rings are then coupled with a piperazine derivative through nucleophilic substitution reactions.

    Final Assembly:

Chemical Reactions Analysis

5-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine and pyridine rings.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets. It is believed to interact with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects . The exact pathways and targets are still under investigation, but it is known to affect signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules with thiophene, pyridazine, and piperazine rings. Some examples are:

    5-(4-Arylpiperazin-1-yl)-N-arylpentanamides: These compounds are selective dopamine D3 receptor ligands and have applications in treating substance use disorders.

    2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have shown anti-fibrotic activities and are being studied for their therapeutic potential.

    Indole Derivatives: These compounds have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name

5-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6S/c19-12-14-3-4-15(13-20-14)23-7-9-24(10-8-23)18-6-5-16(21-22-18)17-2-1-11-25-17/h1-6,11,13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHYMWFGHHIQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CN=C(C=C2)C#N)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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